2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide
Description
2-[(6-Fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide is a synthetic acetamide derivative featuring a quinoline core substituted with fluorine and methyl groups at positions 6 and 4, respectively. The molecule contains a sulfanyl (-S-) linker bridging the quinoline moiety to the acetamide group, which is further substituted with a phenyl ring.
Properties
IUPAC Name |
2-(6-fluoro-4-methylquinolin-2-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2OS/c1-12-9-18(21-16-8-7-13(19)10-15(12)16)23-11-17(22)20-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJUJZATZPUOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as 4-aminoquinolines. These compounds are known to interact with various targets, including DNA gyrase, a type II topoisomerase, and are often used in antibacterial therapies.
Mode of Action
Based on its structural similarity to other fluoroquinolones, it is plausible that it inhibits bacterial dna-gyrase, thereby preventing dna replication and transcription. This results in the death of bacterial cells and the resolution of the infection.
Biochemical Pathways
Fluoroquinolones, in general, are known to interfere with the dna replication pathway in bacteria by inhibiting dna gyrase. This inhibition prevents the supercoiling of DNA, which is a crucial step in DNA replication and transcription.
Result of Action
The result of Oprea1_821983’s action would likely be the inhibition of bacterial growth or the killing of bacterial cells, given its potential mode of action as a DNA gyrase inhibitor. This would lead to the resolution of bacterial infections.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
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